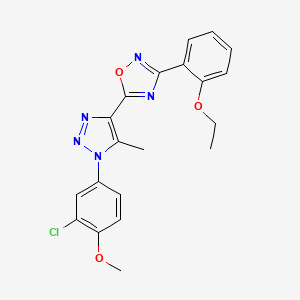
5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the structural features of triazoles and oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16ClN5O3
- Molecular Weight : 367.78 g/mol
- CAS Number : 932976-16-4
- Structural Features : The compound contains a triazole ring and an oxadiazole moiety, which are linked to aromatic phenyl groups. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and oxadiazole moieties. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown significant activity against various bacterial strains. For example, derivatives with triazole rings demonstrated inhibition against Mycobacterium tuberculosis by targeting the DprE1 enzyme with IC50 values ranging from 2.2 to 3.0 μM . This suggests that the target compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The potential anticancer effects of triazole and oxadiazole derivatives have been documented:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In particular, studies on related compounds indicate they can modulate pathways involved in tumor growth and metastasis .
| Compound | IC50 (μM) | Target |
|---|---|---|
| BOK-2 | 2.2 | DprE1 |
| BOK-3 | 3.0 | DprE1 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that the target molecule may also possess such activity:
- In vitro Evaluation : Compounds with similar structures have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory conditions, indicating their potential as anti-inflammatory agents .
Case Study 1: Triazole Derivatives in Antimycobacterial Research
A study involving a series of 1,2,3-triazole derivatives demonstrated their effectiveness against M. tuberculosis. These compounds were tested for their ability to inhibit the DprE1 enzyme crucial for bacterial cell wall synthesis. The results indicated that modifications in the phenyl substituents significantly affected their inhibitory potency .
Case Study 2: Oxadiazole Derivatives in Cancer Research
Research on oxadiazole derivatives has shown promising results in inhibiting cancer cell lines. The mechanisms identified include apoptosis induction and disruption of cellular signaling pathways essential for cancer cell survival .
Eigenschaften
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-4-28-16-8-6-5-7-14(16)19-22-20(29-24-19)18-12(2)26(25-23-18)13-9-10-17(27-3)15(21)11-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNEVQZBBJBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














